REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6](=[NH:8])[NH2:7])[CH3:2].C(N(CC)CC)C.Br[CH:18]([CH3:22])[C:19](=O)[CH3:20]>C(OCC)(=O)C>[CH2:1]([O:3][C:4]([C:5]1[C:19]([CH3:20])=[C:18]([CH3:22])[NH:8][C:6]=1[NH2:7])=[O:9])[CH3:2]
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Name
|
|
Quantity
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0.5 g
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Type
|
reactant
|
Smiles
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C(C)OC(CC(N)=N)=O
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Name
|
|
Quantity
|
0.5 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
6 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
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BrC(C(C)=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Type
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CUSTOM
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Details
|
was stirred at 5° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 1 h
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Duration
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1 h
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Type
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FILTRATION
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Details
|
The reaction mixture was then filtered through a medium porosity
|
Type
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CUSTOM
|
Details
|
fitted glass funnel
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Type
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ADDITION
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Details
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containing a thin layer of silica gel
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Type
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WASH
|
Details
|
The filtrate was washed with 100 mL of ethyl acetate
|
Type
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CUSTOM
|
Details
|
the combined washes were then evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(NC(=C1C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |